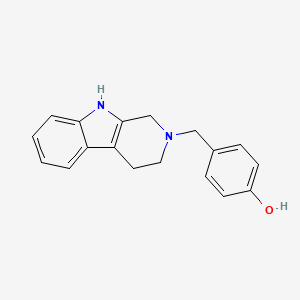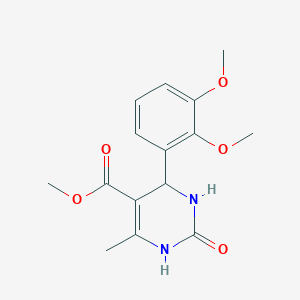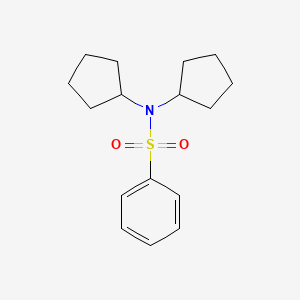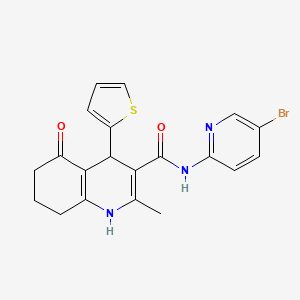
4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
Overview
Description
4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.141913202 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Identification in Foodstuffs and Biological Fluids
Tetrahydro-beta-carbolines, including compounds similar to 4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, have been identified in various foodstuffs, human urine, and human milk. These compounds are considered precursors to mutagenic N-nitroso compounds. An HPLC and mass spectrometry method was developed for their identification, suggesting potential applications in food safety and human health monitoring (Adachi et al., 1991).
Synthesis Techniques
Research has focused on developing new synthetic routes for tetrahydro-beta-carbolines. One study describes a versatile method for synthesizing 4-substituted 1,2,3,4-tetrahydro-beta-carboline derivatives, showcasing the potential for creating a variety of compounds for further pharmacological studies (Agnusdei et al., 2003).
Antioxidant and Radical Scavenging Activity
Tetrahydro-beta-carbolines exhibit significant antioxidant and free radical scavenging properties. These compounds, found in fruits and fruit juices, could contribute to the antioxidant effects in the human body, implicating their potential therapeutic applications (Herraiz et al., 2003).
Maillard Reaction Products
Studies on the Maillard reaction involving tetrahydro-beta-carbolines have led to the identification of new derivatives with potential antioxidant properties. These findings highlight the possibility of developing novel antioxidants from food processing reactions (Goh et al., 2015).
Properties
IUPAC Name |
4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-14-7-5-13(6-8-14)11-20-10-9-16-15-3-1-2-4-17(15)19-18(16)12-20/h1-8,19,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKUPCGRHULQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B5095070.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5095077.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5095080.png)
![2-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5095088.png)
![methyl N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B5095110.png)

![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}thiomorpholine](/img/structure/B5095124.png)

![3-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5095132.png)

![1-[3-Amino-2-(4-ethylbenzoyl)-6-methyl-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5095146.png)
![1-Benzhydryl-3-[2-(dimethylamino)ethyl]urea;hydrochloride](/img/structure/B5095155.png)
![6-(4-methoxy-3,5-dinitrophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5095160.png)
![3-chloro-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5095161.png)
